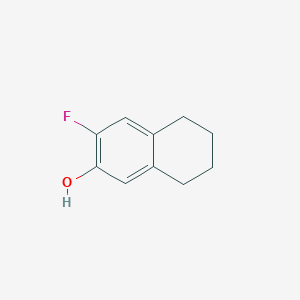

3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol

Description

Structural Significance within Fluorinated Organic Molecules and Tetrahydronaphthalene Systems

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. In medicinal chemistry, fluorination is a common strategy to enhance metabolic stability, improve binding affinity to biological targets, and modulate the lipophilicity and basicity of a compound. nih.gov The fluorine atom in 3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol is expected to influence the acidity of the adjacent hydroxyl group and the electron distribution within the aromatic ring.

The tetrahydronaphthalene, or tetralin, scaffold is a key structural motif found in numerous biologically active compounds and natural products. nih.govnih.gov Tetralone derivatives, which are closely related to tetrahydronaphthalenols, serve as crucial building blocks for the synthesis of a wide range of pharmaceuticals, including antibacterial and antitumor agents. nih.govnih.gov The rigid, bicyclic structure of the tetrahydronaphthalene system provides a well-defined three-dimensional arrangement for appended functional groups, which is advantageous for designing molecules that can selectively interact with specific biological targets.

Contextual Overview of Research Methodologies Applicable to Halogenated Aromatic Alcohols

The study of halogenated aromatic alcohols like this compound involves a variety of established research methodologies.

Synthesis: The synthesis of such a compound would likely involve a multi-step process. A common approach could be the fluorination of a tetralone precursor. For instance, electrophilic fluorinating agents like Selectfluor® can be used to introduce a fluorine atom onto an activated aromatic ring. ua.es The synthesis of related tetrahydronaphthalene derivatives has been achieved through various methods, including the reduction of corresponding tetralones and functional group interconversions. acs.org

Characterization: A combination of spectroscopic techniques is essential for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 19F NMR would provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the fluorine atom.

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. nist.gov

Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the hydroxyl (-OH) and the C-F bond.

Analytical Techniques: Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the separation and identification of halogenated aromatic compounds in mixtures. nih.gov

Research Trajectories and Open Questions in the Study of this compound

While specific research focusing exclusively on this compound is limited in publicly available literature, its structural features suggest several potential research directions.

Medicinal Chemistry: A primary research trajectory would be the exploration of its potential as a precursor or a final compound in drug discovery. Given that tetralin derivatives have shown activity as σ receptor ligands and thromboxane (B8750289) receptor antagonists, it would be of interest to investigate the biological activity of this fluorinated analog. acs.orgnih.gov The fluorine atom could enhance its pharmacological profile compared to its non-fluorinated counterpart.

Materials Science: Fluorinated organic compounds can possess unique properties relevant to materials science. Future research could explore the potential of this compound as a building block for liquid crystals or other functional materials.

Open Questions:

What is the most efficient and stereoselective synthetic route to produce this compound?

How does the position of the fluorine atom influence the biological activity of the molecule compared to other fluorinated isomers of 5,6,7,8-tetrahydronaphthalen-2-ol?

What are the precise physicochemical properties of this compound, such as its pKa, lipophilicity (logP), and crystal structure?

Could this compound serve as a useful intermediate for the synthesis of more complex, biologically active molecules?

Further investigation into these areas would provide a more comprehensive understanding of this compound and its potential applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11FO |

|---|---|

Molecular Weight |

166.19 g/mol |

IUPAC Name |

3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol |

InChI |

InChI=1S/C10H11FO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h5-6,12H,1-4H2 |

InChI Key |

KNRQRBNALPBOOD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=CC(=C(C=C2C1)O)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoro 5,6,7,8 Tetrahydronaphthalen 2 Ol and Its Direct Analogues

Retrosynthetic Analysis and Established Synthetic Routes

A logical retrosynthetic analysis of 3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol reveals the key bond disconnections and strategic considerations for its synthesis. The primary challenge lies in the regioselective placement of the fluorine and hydroxyl substituents on the aromatic ring of the tetrahydronaphthalene core.

Classical Approaches for the Tetrahydronaphthalene Core Construction

The tetrahydronaphthalene (tetralin) core is a common structural motif in organic chemistry, and several classical methods have been established for its synthesis. wikipedia.org One of the most fundamental approaches is the catalytic hydrogenation of naphthalene (B1677914). wikipedia.org This method, while straightforward, can sometimes lead to over-hydrogenation, yielding decahydronaphthalene (B1670005) (decalin). wikipedia.org Careful selection of catalysts, such as nickel or platinum, and control of reaction conditions are crucial to achieve the desired partially hydrogenated product.

Another classical named reaction for synthesizing tetralin derivatives is the Darzens tetralin synthesis. This method involves the intramolecular electrophilic aromatic substitution of a 1-aryl-4-pentene using concentrated sulfuric acid. wikipedia.org

More recently, iron(III)-catalyzed strategies have been developed for the synthesis of functionalized tetrahydronaphthalenes from aryl ketones. nih.gov This approach is noted for its operational simplicity and offers an alternative to traditional [4+2]-cycloaddition reactions. nih.gov Mechanistic studies suggest the involvement of 3,4-dihydro-2H-pyran intermediates that undergo a Friedel-Crafts alkylation to form the tetrahydronaphthalene ring system. nih.gov

Furthermore, intramolecular Friedel-Crafts acylation reactions are a common method for producing α-tetralones, which are key intermediates in the synthesis of many tetralin derivatives. acs.orgorganic-chemistry.org

| Method | Description | Key Reagents/Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | Reduction of naphthalene to tetralin. | Naphthalene, H2, Ni or Pt catalyst. wikipedia.org | Direct and simple. | Risk of over-hydrogenation to decalin. |

| Darzens Tetralin Synthesis | Intramolecular cyclization of a 1-aryl-4-pentene. | 1-aryl-4-pentene, concentrated H2SO4. wikipedia.org | Forms substituted tetralins. | Requires specific starting materials. |

| Iron-Catalyzed Cyclization | Cyclization of aryl ketones to form tetrahydronaphthalenes. | Aryl ketone, FeCl3 catalyst. nih.gov | Mild conditions, operational simplicity. | Substrate scope may be limited. |

| Intramolecular Friedel-Crafts Acylation | Cyclization to form α-tetralones. | Arylalkyl acid chlorides, often with a Lewis acid. organic-chemistry.org | Efficient for ketone formation. | Requires a suitable carboxylic acid precursor. |

Regioselective Introduction of Fluorine and Hydroxyl Functionalities

The precise placement of the fluorine and hydroxyl groups on the tetrahydronaphthalene core is critical. For the hydroxyl group, regioselective oxidation of tetrahydronaphthalenes to α-tetralone derivatives is a key strategy. acs.org The use of oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has proven effective for this transformation. acs.org The subsequent reduction of the α-tetralone provides the corresponding tetrahydronaphthalen-2-ol.

The introduction of fluorine often involves electrophilic fluorinating agents. One common reagent is Selectfluor®, which can be used to fluorinate enol esters or other suitable precursors of tetralones. researchgate.net The reaction of an enol ester with Selectfluor® typically yields the corresponding α-fluoroketone under mild conditions. researchgate.net For instance, the fluorination of α-aryl-tetralones can be achieved using a combination of cinchonine (B1669041) alkaloids and Selectfluor®, allowing for enantioselective synthesis. ua.es

Enzymatic approaches are also emerging for the regioselective functionalization of aromatic rings. grantome.com Engineered cytochrome P450 enzymes can perform aromatic hydroxylation with high regioselectivity, offering a green alternative to classical chemical methods. grantome.comrsc.org This biocatalytic hydroxylation can be a key step in a chemo-enzymatic strategy for late-stage fluorination of complex scaffolds. grantome.com

| Functional Group | Method | Key Reagents/Conditions | Key Features |

| Hydroxylation | Regioselective Oxidation | Tetrahydronaphthalene, DDQ. acs.org | Forms α-tetralone intermediate. |

| Hydroxylation | Enzymatic Hydroxylation | Cytochrome P450 enzymes. grantome.comrsc.org | High regioselectivity, environmentally friendly. |

| Fluorination | Electrophilic Fluorination | Enol ester of tetralone, Selectfluor®. researchgate.net | Mild conditions, forms α-fluoroketone. |

| Fluorination | Enantioselective Fluorination | α-Aryl-tetralone, cinchonine/Selectfluor®. ua.es | Produces chiral fluorinated tetralones. |

Modern Synthetic Transformations and Catalytic Strategies

Modern synthetic chemistry offers powerful tools for the construction of complex molecules like this compound with high efficiency and selectivity.

Palladium-Catalyzed C-H Functionalization for Fluoroaromatic Synthesis

Palladium-catalyzed C-H functionalization has become a cornerstone of modern organic synthesis, enabling the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. rsc.orgyoutube.com This strategy can be applied to the synthesis of fluoroaromatics, although direct C-H fluorination remains a challenge. A more common approach involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a fluoride (B91410) source. Alternatively, a C-H borylation followed by a Suzuki-type coupling with a fluorinating agent can be employed. mdpi.com These methods offer the potential for late-stage fluorination, where the fluorine atom is introduced at a later step in the synthetic sequence, which is highly valuable in medicinal chemistry. nih.gov

Enantioselective Synthesis of Chiral Tetrahydronaphthalen-2-ol Derivatives

The synthesis of enantiomerically pure chiral tetrahydronaphthalen-2-ol derivatives is of significant interest due to their potential biological activities. Several strategies have been developed to achieve this. One approach involves the enantioselective fluorination of α-aryl-tetralones using chiral reagents, as mentioned earlier. ua.es Another method is the enantioselective reduction of a prochiral tetralone. For example, biomimetic asymmetric reduction using a chiral NAD(P)H model can provide chiral 2-functionalized tetrahydroquinolines with high enantiomeric excess, a strategy that could be adapted for tetralone reduction. nih.gov Furthermore, iridium-catalyzed asymmetric hydrogenation has been successfully used for the synthesis of chiral tetrahydroquinoxaline derivatives, demonstrating the power of transition metal catalysis in creating chiral heterocyclic scaffolds. nih.gov

A reported synthesis of enantioenriched 1,2,3,4-tetrahydronaphthalene-derived 1,3-diols starting from commercially available 1,4-diol-2-butyne highlights a multi-step approach involving key steps like epoxidation, epoxy-arene cyclization, and resolution. figshare.com

Strategic Fluorination Approaches for Complex Tetrahydronaphthalene Scaffolds

The introduction of fluorine into complex molecules requires careful strategic planning. chemrxiv.org For complex tetrahydronaphthalene scaffolds, late-stage fluorination is often the preferred approach. This allows for the synthesis of a common, non-fluorinated intermediate that can then be diversified by introducing fluorine at different positions. A chemo-enzymatic approach, combining the regioselective hydroxylation capabilities of enzymes with chemical fluorination methods, presents a powerful strategy for accessing a variety of fluorinated analogs. grantome.com

Another innovative method involves a main group catalysis-based strategy for the difluorinative ring expansion of fluorinated methyleneindanes to produce trifluorinated tetralins. nih.gov This approach creates a non-symmetric [CF2-CHF] group, which can influence the conformational properties of the tetralin ring. nih.gov The synthesis of fluorinated tripeptides based on a tetrahydropyridazine scaffold also demonstrates the use of fluorinated building blocks in constructing more complex molecules. beilstein-journals.org

Derivatization and Functionalization of this compound

The reactivity of this compound is primarily dictated by the phenolic hydroxyl group and the aromatic ring, which can be targeted for various functionalization strategies.

Synthesis of Substituted Tetrahydronaphthalen-2-ol Analogues

The phenolic hydroxyl group of this compound is amenable to a variety of common transformations to yield a range of substituted analogues. These reactions include, but are not limited to, etherification and esterification. Such derivatizations can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, polarity, and hydrogen bonding capacity, which are critical parameters in medicinal chemistry and materials science.

Standard Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a suitable base followed by reaction with an alkyl halide, can be employed to generate a library of ether analogues. Similarly, esterification can be achieved through reaction with acyl chlorides or carboxylic acids under appropriate catalytic conditions. While specific literature on the derivatization of this compound is not extensively available, the principles of these reactions are well-established for phenolic compounds.

| Derivative Type | General Reaction | Potential Reagents | Expected Product |

| Ether | Williamson Ether Synthesis | Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base (e.g., NaH, K2CO3) | 3-Fluoro-2-alkoxy-5,6,7,8-tetrahydronaphthalene |

| Ester | Acylation | Acyl chlorides (e.g., acetyl chloride, benzoyl chloride) or anhydrides in the presence of a base (e.g., pyridine, triethylamine) | 3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yl ester |

Furthermore, the tetrahydronaphthalene core itself can be functionalized, although this typically requires more forcing conditions or specific activation. For instance, electrophilic aromatic substitution reactions could potentially introduce additional substituents on the aromatic ring, guided by the directing effects of the existing fluorine and hydroxyl groups.

Incorporation into Larger Molecular Architectures

The this compound scaffold can serve as a valuable building block for the construction of more complex and biologically active molecules. The synthesis of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis provides a relevant example of how the related aminotetralin scaffold can be integrated into larger structures. sibran.ru In a similar vein, the hydroxyl group of this compound can be used as a handle to attach the molecule to other pharmacophores or molecular frameworks.

One common strategy involves the formation of an amide bond, which would first require the conversion of the hydroxyl group to an amine or a carboxylic acid. Alternatively, the hydroxyl group can participate in coupling reactions, such as the Mitsunobu reaction, to form ether linkages with other complex alcohols. The resulting larger molecules can be designed to target specific biological receptors or enzymes.

| Molecular Architecture | Synthetic Strategy | Key Intermediate | Potential Application Area |

| Amide-linked conjugates | Conversion of the hydroxyl to an amine, followed by amide coupling | 3-Fluoro-2-amino-5,6,7,8-tetrahydronaphthalene | Medicinal Chemistry (e.g., enzyme inhibitors, receptor ligands) |

| Ether-linked bioconjugates | Mitsunobu reaction or other etherification methods | This compound | Drug delivery, molecular probes |

| C-C coupled structures | Suzuki or other cross-coupling reactions (requires prior functionalization) | Borylated or halogenated this compound | Materials Science, Medicinal Chemistry |

Preparation of Isotopic Variants for Research Probes

Isotopically labeled compounds are indispensable tools in modern research, particularly in the field of medical imaging and drug metabolism studies. Positron Emission Tomography (PET) is a powerful imaging technique that relies on the use of radiotracers labeled with positron-emitting isotopes, such as Fluorine-18 (¹⁸F). Given the presence of a fluorine atom in this compound, it is a candidate for isotopic labeling with ¹⁸F.

The most direct approach would be a late-stage nucleophilic aromatic substitution on a suitable precursor, such as a nitro or trimethylammonium-substituted tetrahydronaphthalenol derivative, with [¹⁸F]fluoride. However, such reactions on electron-rich aromatic rings can be challenging. An alternative is isotopic exchange, where the existing ¹⁹F atom is replaced by ¹⁸F under specific conditions. nih.gov While specific protocols for the radiolabeling of this compound are not documented in the available literature, established methods for the radiosynthesis of other ¹⁸F-labeled aromatic compounds could be adapted. epo.org

| Isotope | Labeling Strategy | Potential Precursor | Application |

| ¹⁸F | Nucleophilic Aromatic Substitution | 3-Nitro-5,6,7,8-tetrahydronaphthalen-2-ol | PET Imaging |

| ¹⁸F | Isotopic Exchange | This compound | PET Imaging |

| ¹¹C | O-methylation | This compound | PET Imaging |

| ³H or ¹⁴C | Multi-step synthesis from labeled starting materials | Various | Drug metabolism and pharmacokinetic studies |

Mechanistic and Reaction Pathway Investigations of 3 Fluoro 5,6,7,8 Tetrahydronaphthalen 2 Ol Chemistry

Exploration of Reaction Mechanisms for Fluorination and Functionalization

The chemical behavior of 3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol is largely dictated by the interplay between the electron-donating hydroxyl group and the electron-withdrawing fluorine atom on the aromatic ring, as well as the reactivity of the benzylic positions in the saturated ring. Understanding the mechanisms of its formation and subsequent reactions is crucial for harnessing its potential in synthetic chemistry.

Electrophilic Aromatic Substitution Mechanisms in Fluorinated Systems

The synthesis of this compound and related fluorinated tetralones often involves electrophilic fluorination. The mechanism of this transformation is a subject of detailed study, with the nature of the fluorinating agent and the substrate's electronic and steric properties playing a pivotal role. The precursor, 5,6,7,8-tetrahydronaphthalen-2-ol (also known as 2-hydroxytetralin), can be fluorinated using electrophilic N-F reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) or N-fluorobenzenesulfonimide (NFSI).

The generally accepted mechanism for the electrophilic fluorination of the phenolic precursor proceeds through the formation of an enol or enolate intermediate, which is more nucleophilic than the parent phenol. The hydroxyl group at the 2-position strongly activates the aromatic ring towards electrophilic substitution, directing the incoming electrophile (F⁺) to the ortho and para positions. In the case of 5,6,7,8-tetrahydronaphthalen-2-ol, the positions ortho to the hydroxyl group are C1 and C3. The regioselectivity of the fluorination, leading to the 3-fluoro isomer, is influenced by steric hindrance from the adjacent saturated ring, which can disfavor substitution at the C1 position.

The reaction is often catalyzed by acids, which can facilitate the formation of the reactive enol tautomer. The reaction mechanism can be depicted as the attack of the electron-rich aromatic ring on the electrophilic fluorine atom of the N-F reagent. This attack forms a resonance-stabilized carbocation intermediate (a sigma complex or Wheland intermediate), which then loses a proton to restore aromaticity and yield the fluorinated product.

In some cases, particularly with more reactive substrates or under specific conditions, a single-electron transfer (SET) mechanism may be operative. This pathway involves the transfer of an electron from the substrate to the fluorinating agent, generating a radical cation and a fluorine radical. Subsequent radical combination and rearomatization would then lead to the final product. The distinction between a polar, two-electron pathway and a radical pathway can be subtle and is often investigated using radical scavengers or probes.

Radical Pathways in Tetrahydronaphthalene Transformations

Beyond electrophilic substitution, radical pathways play a significant role in the functionalization of the tetrahydronaphthalene skeleton. The benzylic C-H bonds at the C5 and C8 positions are susceptible to hydrogen atom abstraction by radical initiators, leading to the formation of benzylic radicals. These radicals can then undergo a variety of transformations, including oxidation, halogenation, or coupling reactions.

For instance, the oxidation of tetrahydronaphthalenes to the corresponding α-tetralones can proceed through a radical mechanism, particularly when using oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). chemicalbook.com Radical cyclization reactions are another powerful tool for constructing the tetralone framework from acyclic precursors, often initiated by radical initiators like peroxides. acs.org

In the context of this compound, the presence of the fluorine atom can influence the stability and reactivity of any radical intermediates formed on the aromatic ring. While less common than benzylic radical formation, radical aromatic substitution could provide an alternative pathway for the introduction of other functional groups. Furthermore, photoredox catalysis has emerged as a powerful method for generating radicals under mild conditions, opening up new avenues for the functionalization of tetrahydronaphthalene derivatives through radical-mediated processes.

Catalytic Cycle Elucidation in Metal-Mediated Reactions

Transition metal catalysis has revolutionized the synthesis and functionalization of aromatic compounds, and the chemistry of this compound is no exception. Understanding the catalytic cycles involved is key to optimizing reaction conditions and achieving desired selectivity.

Role of Transition Metal Catalysts and Ligands in C-F Bond Formation/Activation

The formation of the C-F bond in this compound can be achieved through transition metal-catalyzed reactions. Palladium, nickel, and copper complexes are commonly employed for the fluorination of aryl halides, triflates, and boronic acids. For instance, the palladium-catalyzed fluorination of an aryl triflate derived from 5,6,7,8-tetrahydronaphthalen-2-ol with a fluoride (B91410) source (e.g., CsF) is a viable synthetic route. The catalytic cycle for such a reaction typically involves:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl triflate to form a Pd(II) intermediate.

Ligand Exchange: The triflate ligand is exchanged for a fluoride ion.

Reductive Elimination: The aryl and fluoride ligands reductively eliminate from the Pd(II) center to form the C-F bond and regenerate the Pd(0) catalyst.

The choice of ligand is critical in these catalytic cycles. Bulky, electron-rich phosphine (B1218219) ligands are often used to promote the reductive elimination step, which can be challenging for C-F bond formation due to the high electronegativity of fluorine.

More recently, methods for the direct C-H fluorination of arenes catalyzed by transition metals have been developed. These reactions often involve a directing group to achieve regioselectivity. For a substrate like 5,6,7,8-tetrahydronaphthalen-2-ol, the hydroxyl group itself can act as a directing group, coordinating to the metal center and facilitating C-H activation at an ortho position. The proposed mechanisms for these reactions can involve high-valent metal-fluoride intermediates, such as Pd(IV)-F, which can undergo reductive elimination to form the C-F bond. nih.gov

Solvent and Additive Effects on Reaction Efficiency and Selectivity

The efficiency and selectivity of both the fluorination and subsequent functionalization reactions of this compound are highly dependent on the reaction medium. Solvents can influence the solubility of reactants and catalysts, the stability of intermediates, and the rates of reaction steps.

In electrophilic fluorination reactions, polar aprotic solvents like acetonitrile (B52724) are commonly used. The solvent can affect the reactivity of the fluorinating agent and the stability of the charged intermediates. The addition of acids or bases can also have a profound effect. For example, in the fluorination of ketones, acid catalysis can accelerate the reaction by promoting enolization. chemicalbook.com

In transition metal-catalyzed reactions, the choice of solvent is crucial for catalyst stability and activity. Additives can also play a key role. For instance, in palladium-catalyzed fluorinations, the addition of a fluoride source is necessary, and the nature of the cation (e.g., Cs⁺) can influence the reaction outcome. In some cases, the addition of a stoichiometric amount of a copper co-catalyst can facilitate the transmetalation step in cross-coupling reactions.

The following table illustrates the typical effect of solvents and additives on the electrophilic fluorination of a generic tetralone substrate, which can be extrapolated to the synthesis of this compound.

| Solvent | Additive | Typical Outcome |

| Acetonitrile | None | Moderate to good yield of the monofluorinated product. |

| Methanol | None | Can lead to the formation of fluoroketals as byproducts. chemicalbook.com |

| Dichloromethane | Lewis Acid (e.g., BF₃·OEt₂) | May enhance the reactivity of the fluorinating agent. |

| Tetrahydrofuran | Strong Base (e.g., NaH) | Promotes enolate formation, potentially increasing reaction rate but may lead to side reactions. |

Stereochemical and Regiochemical Control in Reactions

Achieving stereochemical and regiochemical control is a central challenge in the synthesis and functionalization of complex molecules like this compound. The presence of a stereocenter at the C3 position after fluorination, and the potential for further functionalization at various positions, necessitates precise control over reaction outcomes.

Regioselectivity in the fluorination of the parent 2-hydroxytetralin is primarily governed by the directing effect of the hydroxyl group and steric factors. As mentioned, the C3 position is generally favored over the C1 position. In subsequent functionalization reactions, the existing fluoro and hydroxyl groups will direct incoming electrophiles. For instance, in further electrophilic aromatic substitution, the positions ortho and para to the powerful activating hydroxyl group will be the most reactive, with the fluorine atom acting as a deactivator but also an ortho, para-director.

Stereoselectivity becomes important when a new stereocenter is created. For example, if the ketone precursor to this compound (i.e., 3-fluoro-2-tetralone) is reduced, a new stereocenter is formed at the C2 position. The stereochemical outcome of such a reduction can be controlled by the choice of reducing agent and the presence of chiral catalysts or auxiliaries.

In the context of enantioselective fluorination to produce a chiral fluorinated tetralone, chiral catalysts are employed. These are typically transition metal complexes with chiral ligands or organocatalysts. The catalyst creates a chiral environment around the substrate, leading to the preferential formation of one enantiomer over the other. The table below summarizes representative results for the enantioselective fluorination of a generic tetralone derivative, illustrating the principles that would apply to the synthesis of an enantiomerically enriched precursor to this compound.

| Catalyst System | Fluorinating Agent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| Ti(TADDOLato) | Selectfluor | MeCN | >80 | up to 90 acs.org |

| Ni(II)-DBFOX-Ph | NFSI | CH₂Cl₂ | High | up to 99 organic-chemistry.org |

| Cu(II)-Bis(oxazoline) | NFSI | HFIP | Variable | >80 acs.org |

| Cinchona Alkaloid | Selectfluor | Various | High | up to 74 ua.es |

These examples demonstrate that by carefully selecting the catalyst, fluorinating agent, and reaction conditions, a high degree of stereochemical control can be achieved in the synthesis of fluorinated tetralone derivatives. This control is essential for the preparation of specific stereoisomers of this compound for various applications.

Directing Group Effects on Functionalization

No specific experimental data or research findings were identified for the directing group effects on the functionalization of this compound.

In principle, the functionalization of the aromatic ring of this molecule would be influenced by the interplay of the electron-donating hydroxyl group (-OH) and the electron-withdrawing but ortho-, para-directing fluoro group (-F). The hydroxyl group is a strongly activating, ortho-, para-director due to its ability to donate a lone pair of electrons into the aromatic system via resonance. libretexts.orgunizin.org The fluorine atom, while being highly electronegative and deactivating the ring inductively, also directs incoming electrophiles to the ortho and para positions through resonance stabilization. wikipedia.orgcsbsju.edu

The combined influence of these two substituents would likely lead to complex regiochemical outcomes in electrophilic aromatic substitution reactions. Predicting the major product would require empirical data from reactions such as nitration, halogenation, or Friedel-Crafts acylation performed on the this compound substrate. Such data is not currently available in the surveyed literature.

Chiral Induction in Asymmetric Transformations

There is no available research in the public domain detailing the use of this compound in chiral induction or asymmetric transformations.

The molecule itself is chiral if the substitution on the tetralone core creates a stereocenter. However, for the named compound, the aromatic portion does not inherently possess a chiral center. Asymmetric transformations would involve this compound either as a substrate in a reaction employing a chiral catalyst or as a precursor to a chiral ligand or auxiliary. wikipedia.orgnih.gov Investigations into this area would be a novel research endeavor.

Advanced Spectroscopic and Analytical Characterization of 3 Fluoro 5,6,7,8 Tetrahydronaphthalen 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of magnetically active nuclei.

Multi-Dimensional NMR Techniques for Structural Connectivity

Multi-dimensional NMR experiments are instrumental in establishing the intricate network of covalent bonds within 3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol. Techniques such as 2D ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed.

COSY experiments reveal proton-proton couplings, allowing for the mapping of adjacent protons throughout the aliphatic and aromatic regions of the molecule.

HSQC provides direct one-bond correlations between protons and their attached carbon atoms.

These techniques, when used in concert, provide an unambiguous assignment of all proton and carbon signals, confirming the precise location of the fluorine and hydroxyl substituents. nih.gov

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for a Tetralone Derivative

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 2.5 - 2.8 | 30 - 35 |

| 2 | 3.8 - 4.2 | 65 - 70 |

| 3 | 6.8 - 7.2 | 115 - 120 |

| 4 | 2.7 - 3.0 | 25 - 30 |

| 4a | - | 130 - 135 |

| 5 | 7.0 - 7.4 | 125 - 130 |

| 6 | 7.0 - 7.4 | 125 - 130 |

| 7 | 7.0 - 7.4 | 125 - 130 |

| 8 | 2.8 - 3.1 | 20 - 25 |

| 8a | - | 135 - 140 |

Note: This table provides a generalized example of chemical shifts for a tetralone core structure. Actual values for this compound will be influenced by the specific electronic effects of the fluorine and hydroxyl groups.

Fluorine-19 (¹⁹F) NMR for Probing Fluorine Environments

¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterizing organofluorine compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it readily detectable. wikipedia.org The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment, providing a unique spectral signature. nih.gov

Key features of the ¹⁹F NMR spectrum include:

Chemical Shift: The position of the ¹⁹F signal provides information about the electronic nature of the aromatic ring and the influence of the hydroxyl group.

Coupling Constants: Spin-spin coupling between the ¹⁹F nucleus and adjacent protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) provides valuable structural information. wikipedia.org These coupling constants, often observed over multiple bonds, help to confirm the position of the fluorine atom on the aromatic ring. wikipedia.org

The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, simplifying spectral analysis even in complex molecular environments. nih.govicpms.cz

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

Ionization Techniques for Complex Organic Molecules

The analysis of this compound by mass spectrometry begins with the ionization of the molecule. Common soft ionization techniques that are well-suited for this type of organic compound include:

Electrospray Ionization (ESI): This technique is particularly useful for polar molecules and involves the formation of ions from a solution. numberanalytics.comnih.gov It is a gentle method that typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for the direct determination of the molecular weight.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar, volatile compounds and involves ionization in the gas phase at atmospheric pressure. numberanalytics.com

The choice of ionization technique can be optimized to enhance the ionization efficiency of the fluorinated compound. numberanalytics.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation by analyzing the fragmentation patterns of a selected precursor ion. numberanalytics.com In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). numberanalytics.com The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum.

By analyzing the masses of the fragment ions, it is possible to deduce the fragmentation pathways and gain confidence in the proposed structure. For instance, the fragmentation of related naphthalene (B1677914) metabolites has been studied to identify key structural features. nih.govnih.govplos.org The fragmentation pattern for this compound would be expected to show characteristic losses, such as the loss of water from the hydroxyl group or cleavage of the aliphatic ring.

Table 2: Potential Fragment Ions in the MS/MS Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment |

| [M+H]⁺ | Protonated molecular ion |

| [M+H - H₂O]⁺ | Loss of water |

| [M+H - C₂H₄]⁺ | Loss of ethene from the aliphatic ring |

| [M+H - HF]⁺ | Loss of hydrogen fluoride (B91410) |

Note: This table presents hypothetical fragmentation pathways. The actual observed fragments will depend on the specific instrument parameters and the stability of the resulting ions.

Solid-State Characterization Techniques

While solution-state NMR and mass spectrometry provide detailed molecular information, solid-state characterization techniques offer insights into the macroscopic and microscopic properties of the crystalline form of this compound.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Conformation

Single-crystal X-ray diffraction stands as the definitive method for the absolute determination of the three-dimensional structure of a crystalline solid. For this compound, obtaining a suitable single crystal would allow for the precise measurement of bond lengths, bond angles, and torsion angles. This technique would unequivocally confirm the substitution pattern on the aromatic ring and reveal the conformation of the alicyclic ring.

The puckered conformation of the 5,6,7,8-tetrahydro portion of the molecule is a key structural feature. X-ray diffraction analysis would provide detailed information on the extent of this puckering and the relative orientation of the substituents. Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential non-classical interactions involving the fluorine atom, which dictate the crystal packing arrangement. While specific crystallographic data for this compound is not widely published, the expected findings from such an analysis are summarized in the table below.

Table 1: Predicted Crystallographic Parameters for this compound

| Parameter | Expected Information | Significance |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Precise measurements of the unit cell edges and angles. | Provides the fundamental lattice parameters. |

| Bond Lengths (e.g., C-F, C-O, C-C) | Accurate distances between atomic nuclei. | Confirms covalent bonding and can indicate bond order. |

| Bond Angles (e.g., C-C-O, C-C-F) | Angles between adjacent bonds. | Defines the local geometry of the molecule. |

| Torsion Angles | Dihedral angles defining the conformation of the alicyclic ring. | Reveals the specific puckering (e.g., half-chair) of the tetralin ring. |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is an essential technique for the analysis of polycrystalline materials. It is particularly useful for identifying the crystalline phase of a bulk sample and assessing its purity. For this compound, a PXRD pattern would serve as a unique fingerprint for its specific crystalline form.

The analysis involves irradiating a powdered sample with X-rays and measuring the scattering intensity as a function of the scattering angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, contains a series of peaks whose positions and relative intensities are characteristic of the material's crystal structure. This technique is instrumental in distinguishing between different polymorphs (different crystal structures of the same compound), which can have distinct physical properties. Moreover, the presence of sharp peaks in the PXRD pattern is a clear indicator of the crystalline nature of the material, while broad features would suggest the presence of amorphous content.

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Group Frequencies

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

The most prominent feature is expected to be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadening of this peak is due to intermolecular hydrogen bonding. The C-O stretching vibration would appear in the 1260-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the saturated ring would be observed just below 3000 cm⁻¹. The C-F stretching vibration is expected to give a strong absorption in the 1400-1000 cm⁻¹ region.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600-3200 (broad) | O-H stretch | Phenolic Hydroxyl |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Alicyclic |

| 1600-1475 | C=C stretch | Aromatic Ring |

| 1400-1000 | C-F stretch | Aryl Fluoride |

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides information that is complementary to FT-IR spectroscopy. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrational modes that are strong in the Raman spectrum are often weak or absent in the FT-IR spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the carbon skeleton. The aromatic ring stretching vibrations, which are typically strong in Raman spectra, would provide a clear signature. The symmetric vibrations of the non-polar C-C bonds in the alicyclic ring would also be more readily observed. The C-F bond, while visible in FT-IR, would also produce a characteristic Raman signal. This complementary data allows for a more complete picture of the vibrational modes of the molecule, aiding in its structural confirmation.

Hyphenated and Chromatographic Techniques for Purity and Composition

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for the analysis of volatile and semi-volatile compounds like this compound, allowing for both the separation of the compound from any impurities and its structural identification.

In a GC-MS analysis, the sample is first vaporized and injected into the GC column. The components of the mixture are separated based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern, which results from the cleavage of the molecule in the ion source, would provide valuable structural information, confirming the presence of the tetralin core and the substituent groups.

Table 3: Predicted GC-MS Data for this compound

| Parameter | Expected Result | Significance |

|---|---|---|

| Retention Time (RT) | A specific time for elution from the GC column. | Helps in the identification and quantification of the compound. |

| Molecular Ion Peak (M⁺) | m/z = 180.08 | Corresponds to the molecular weight of the compound (C₁₀H₁₁FO). |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical technique for the separation, detection, and identification of individual components within a non-volatile mixture. In the context of synthesizing this compound, LC-MS is indispensable for monitoring reaction progress, identifying impurities, and confirming the molecular weight of the final product.

A typical LC-MS analysis of a crude reaction mixture containing this compound would employ a reversed-phase column (e.g., C18) with a gradient elution system, commonly using a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a small percentage of formic acid to improve peak shape and ionization efficiency.

The mass spectrometer, coupled to the liquid chromatograph, provides mass information for the eluted compounds. For this compound, electrospray ionization (ESI) in negative ion mode would be particularly effective due to the acidic nature of the phenolic hydroxyl group, which can be readily deprotonated to form the [M-H]⁻ ion. In positive ion mode, the protonated molecule [M+H]⁺ could also be observed. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, further confirming the elemental composition.

Table 1: Hypothetical LC-MS Data for this compound

| Parameter | Expected Value |

| Retention Time (min) | Dependent on specific column and gradient conditions |

| [M-H]⁻ (m/z) | 179.0716 |

| [M+H]⁺ (m/z) | 181.0872 |

| Major Fragment Ions | Analysis of fragmentation patterns would provide structural insights. |

Other Specialized Analytical Methods

Beyond the core techniques, a suite of other specialized analytical methods can provide deeper insights into the electronic and structural properties of this compound.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The chromophore in this compound is the substituted benzene (B151609) ring. The presence of the hydroxyl and fluoro substituents, along with the fused aliphatic ring, influences the energy of the π → π* transitions.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε) |

| Ethanol (B145695) | ~280 - 290 | To be determined experimentally |

The synthesis of this compound can potentially result in the formation of enantiomers if a chiral center is introduced during the synthesis, for instance, through asymmetric fluorination. google.com Circular Dichroism (CD) spectroscopy is a vital technique for studying such chiral molecules. It measures the differential absorption of left- and right-circularly polarized light.

Non-racemic mixtures of chiral compounds will produce a CD spectrum, with the sign and magnitude of the Cotton effect providing information about the stereochemistry of the molecule. By comparing the CD spectrum of a synthesized sample to that of a known enantiomeric standard, the enantiomeric excess (ee) and the absolute configuration of the product can be determined. A patent describing the asymmetric electrophilic fluorination to produce compounds like this compound highlights the importance of analyzing the chirality of the resulting products. google.com

Table 3: Application of CD Spectroscopy for Chiral Analysis of this compound

| Analytical Goal | CD Spectroscopy Application | Expected Outcome |

| Determination of Chirality | Measurement of the CD spectrum | Non-zero spectrum for a non-racemic mixture |

| Enantiomeric Excess (ee) Determination | Comparison of the sample's CD signal intensity to that of an enantiomerically pure standard | Quantitative measure of the ee |

| Absolute Configuration Assignment | Comparison of the experimental CD spectrum with theoretical calculations or spectra of analogous compounds with known stereochemistry | Assignment of R/S configuration |

X-ray Fluorescence (XRF) Spectrometry is a non-destructive analytical technique used to determine the elemental composition of materials. When a sample is irradiated with high-energy X-rays, it emits secondary (or fluorescent) X-rays. Each element emits X-rays at a unique energy, allowing for the identification of the elements present in the sample.

For a purified sample of this compound, XRF analysis would be expected to primarily detect the presence of Carbon (C), Oxygen (O), and Fluorine (F). While XRF is more commonly used for inorganic materials and can have limitations in the detection of light elements, it can serve as a confirmatory technique for the presence of fluorine in the compound. The intensity of the fluorescence signal can also be used for quantitative analysis, though it would need to be calibrated with appropriate standards.

Table 4: Expected Elemental Detection by XRF for this compound

| Element | Expected to be Detected | Notes |

| Carbon (C) | Yes | |

| Oxygen (O) | Yes | |

| Fluorine (F) | Yes | Key element for confirmation |

| Other Elements | Should be absent in a pure sample | Presence would indicate impurities |

Computational and Theoretical Chemistry Studies of 3 Fluoro 5,6,7,8 Tetrahydronaphthalen 2 Ol

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it ideal for determining the most stable three-dimensional arrangement of atoms (the ground-state geometry) of 3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol.

The process involves an iterative energy minimization. Starting with an initial guess of the molecular structure, the forces on each atom are calculated. The atoms are then moved in the direction that reduces these forces, and the process is repeated until a minimum on the potential energy surface is reached. This optimized geometry corresponds to the most stable conformation of the molecule in the gas phase. Key outputs from these calculations would include bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated using DFT) This table is for illustrative purposes only.

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C2-O | 1.365 | |

| C3-F | 1.358 | |

| C4a-C5 | 1.510 | |

| **Bond Angles (°) ** | ||

| C1-C2-O | 119.5 | |

| C2-C3-F | 118.7 | |

| C5-C6-C7 | 111.2 | |

| Dihedral Angles (°) | ||

| C1-C2-C3-C4 | 1.5 | |

| C5-C6-C7-C8 | -55.8 |

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

For even greater accuracy, particularly for energetic properties and the prediction of spectroscopic data, ab initio (from first principles) methods can be employed. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are more computationally intensive than DFT but provide results that are closer to the true values. They are based on solving the Schrödinger equation without relying on empirical parameters. High-accuracy calculations would be crucial for predicting properties like ionization potential, electron affinity, and providing a more refined basis for simulating spectroscopic outputs.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While QM methods provide a static picture of a single molecule, Molecular Dynamics (MD) simulations allow for the exploration of the dynamic behavior of a molecule over time, including its flexibility and interactions with its environment.

Exploration of Conformational Isomers and Energy Barriers

The tetrahydronaphthalene ring system of this compound is not planar and can adopt different spatial arrangements known as conformers. MD simulations can map out the potential energy surface of the molecule, identifying the various stable and metastable conformers and the energy barriers that separate them. This is achieved by solving Newton's equations of motion for the atoms in the molecule, with the forces being derived from a force field. The simulation would reveal the preferred puckering of the saturated ring and the orientation of the hydroxyl group.

Table 2: Hypothetical Conformational Analysis of this compound This table is for illustrative purposes only.

| Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) | Key Dihedral Angle(s) (°) |

| Chair-1 | 0.00 | 5.2 | C5-C6-C7-C8 = -55.8 |

| Twist-Boat | 4.8 | 1.1 | C5-C6-C7-C8 = 30.1 |

| Chair-2 | 0.15 | 5.3 | C5-C6-C7-C8 = 56.2 |

Solvent Effects on Molecular Conformations

The conformation of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules (e.g., water, methanol). These simulations would provide insight into how hydrogen bonding to the hydroxyl group and dipole-dipole interactions with the C-F bond affect the conformational equilibrium and the dynamic behavior of the molecule in solution.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. By calculating the expected spectroscopic signatures, researchers can confirm the identity and structure of a synthesized compound. For this compound, key predictable spectra would include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. DFT and time-dependent DFT (TD-DFT) are commonly used for these predictions.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound This table is for illustrative purposes only.

| Spectrum | Feature | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | δ 6.8 (d, Ar-H), δ 6.7 (s, Ar-H), δ 4.9 (s, OH), δ 2.7 (m, CH₂), δ 1.8 (m, CH₂) |

| ¹³C NMR | Chemical Shift (ppm) | δ 155 (C-F), δ 150 (C-OH), δ 115-130 (Ar-C), δ 20-30 (Aliphatic-C) |

| ¹⁹F NMR | Chemical Shift (ppm) | δ -125 |

| IR | Vibrational Frequency (cm⁻¹) | 3350 (O-H stretch), 2950 (C-H stretch), 1610 (C=C stretch), 1250 (C-F stretch) |

| UV-Vis | Wavelength (nm) | λmax = 285 |

Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbital (FMO) Analysis

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. It is a plot of the electrostatic potential mapped onto the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, an MESP analysis would likely show negative potential around the oxygen atom of the hydroxyl group and the fluorine atom, indicating these as sites for hydrogen bonding and interaction with electrophiles. The aromatic ring would also exhibit regions of varying potential, influencing its susceptibility to electrophilic aromatic substitution.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researcher.life A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, a FMO analysis would provide insights into its electronic properties and reactivity. The distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electron donation and acceptance, respectively. This information is crucial for understanding its behavior in charge-transfer processes and chemical reactions. rsc.org

Reaction Mechanism Modeling through Computational Chemistry

Computational chemistry can be used to model the mechanisms of chemical reactions, providing a detailed picture of how reactants are converted into products.

To understand a chemical reaction, it is essential to identify the transition state, which is the highest energy point along the reaction pathway. Computational methods can be used to locate and characterize transition state structures. Once a transition state is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC analysis maps out the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired species.

For reactions involving this compound, such as electrophilic substitution or oxidation, transition state localization and IRC analysis would provide a detailed understanding of the reaction mechanism. This would include the geometry of the transition state and the energy barrier of the reaction, which are key factors in determining the reaction rate.

Kinetic and Thermodynamic Profiling of Transformations

The kinetic and thermodynamic profiling of transformations involving this compound is a critical area of computational and theoretical chemistry. Such studies aim to elucidate the underlying energy changes and reaction rates of potential chemical modifications of this molecule. While specific, detailed experimental or computational studies on the transformation kinetics and thermodynamics of this compound are not extensively available in publicly accessible literature, we can outline the principles and methodologies for such profiling based on studies of analogous fluorinated and phenolic compounds.

The transformations of interest for a molecule like this compound primarily involve reactions at the phenolic hydroxyl group and electrophilic substitution on the aromatic ring. Understanding the kinetic and thermodynamic parameters of these reactions is fundamental for predicting reaction outcomes, optimizing conditions for synthesis, and understanding the compound's stability and reactivity.

Kinetic Profiling

Kinetic studies focus on the rate of a chemical reaction, providing insights into the reaction mechanism and the transition states involved. For the transformations of this compound, a key area of investigation would be electrophilic fluorination. Studies on similar systems, such as tetralones and other phenolic derivatives, have utilized various N-F electrophilic fluorinating agents like Selectfluor™. The kinetics of such reactions are often studied to determine rate constants, reaction orders, and activation energies.

Computational methods, particularly Density Functional Theory (DFT), are invaluable for modeling the reaction pathways. A theoretical kinetic analysis would involve locating the transition state (TS) structures for the proposed reaction steps. The calculated energy barrier (activation energy, Ea) for each step determines its rate. For instance, in an electrophilic aromatic substitution, the formation of the sigma complex (or Wheland intermediate) is often the rate-determining step. The presence of the fluorine substituent and the fused aliphatic ring in this compound would influence the stability of this intermediate and, consequently, the reaction rate.

An illustrative representation of kinetic data that would be sought for a hypothetical transformation, such as the further fluorination of this compound, is presented in Table 1. This data is hypothetical and serves to demonstrate the type of information a kinetic study would provide.

Table 1: Hypothetical Kinetic Data for the Electrophilic Fluorination of this compound

| Parameter | Value (Illustrative) | Description |

| Rate Constant (k) | 2.5 x |

Structure Function Relationship Investigations and Molecular Design Principles for 3 Fluoro 5,6,7,8 Tetrahydronaphthalen 2 Ol Scaffolds

Positional and Stereochemical Impact on Molecular Recognition

The precise placement of the fluorine atom and the stereochemistry of the tetralin ring are critical determinants of a molecule's ability to engage in specific interactions with biological targets.

Influence of Fluorine Substitution Position on Molecular Interactions

The substitution of a hydrogen atom with fluorine at the 3-position of the 5,6,7,8-tetrahydronaphthalen-2-ol core introduces profound changes in the local electronic environment. Fluorine's high electronegativity can alter the acidity of the neighboring hydroxyl group and influence the molecule's ability to participate in hydrogen bonding. While the hydroxyl group can act as both a hydrogen bond donor and acceptor, a fluorine atom primarily functions as a weak hydrogen bond acceptor. nih.gov This modification can significantly impact interactions within a protein binding pocket.

Chirality and Enantioselective Molecular Interactions

The 5,6,7,8-tetrahydronaphthalen-2-ol scaffold is inherently chiral if substituents on the saturated ring break the plane of symmetry. The introduction of a fluorine atom at a stereocenter, or the influence of fluorine on the conformation of an existing chiral center, gives rise to enantiomers that can exhibit distinct biological activities. Enantioselective interactions are fundamental to molecular recognition in biological systems, as enzymes and receptors are themselves chiral.

The conformational control exerted by fluorine substitution can lead to two enantiomers adopting different and more predictable half-chair conformations. nih.gov This dissimilarity in three-dimensional structure is the basis for enantioselective molecular interactions. One enantiomer may fit snugly into a binding site, while the other may experience steric clashes or be unable to form key interactions. Consequently, the synthesis and evaluation of enantiomerically pure fluorinated tetralin analogues are crucial for elucidating structure-activity relationships and for the development of selective therapeutic agents.

Rational Design of Fluorinated Tetrahydronaphthalene Analogues

The 3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol scaffold serves as a valuable starting point for the rational design of novel bioactive compounds through strategies such as scaffold hopping and bioisosteric replacement.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping involves the replacement of a core molecular framework with a different one while preserving the essential binding elements. nih.govnih.gov This strategy is employed to explore new chemical space, improve physicochemical properties, and circumvent patent limitations. nih.govnih.gov For the tetralin scaffold, one could envision replacing the tetrahydronaphthalene core with other bicyclic systems that maintain a similar spatial arrangement of the fluoro and hydroxyl functionalities.

Bioisosteric replacement is a more conservative approach where a functional group is exchanged for another with similar physical or chemical properties. nih.govinformahealthcare.com The replacement of a hydroxyl group with a fluorine atom is a classic example of bioisosteric replacement. nih.govinformahealthcare.com While not isoelectronic, their similar van der Waals radii allow them to occupy comparable space in a binding pocket. sci-hub.se Another relevant bioisosteric replacement for the tetralin scaffold is the substitution of a [CH2-CH2] unit with a [CF2-CHF] motif, which can remove the conformational degeneracy of the parent system. nih.gov

| Strategy | Description | Application to Tetralin Scaffold |

| Scaffold Hopping | Replacement of the core scaffold with a structurally different one while maintaining key binding interactions. nih.govnih.gov | Replacing the 5,6,7,8-tetrahydronaphthalene core with, for example, an indane or a chromane (B1220400) scaffold, while preserving the relative positions of the fluorine and hydroxyl groups. |

| Bioisosteric Replacement | Substitution of a functional group with another that has similar physicochemical properties. nih.govinformahealthcare.com | Replacing the hydroxyl group at C-2 with other hydrogen bond acceptors or donors. Replacing the fluorine at C-3 with other small electron-withdrawing groups. Replacing a [CH2-CH2] unit in the saturated ring with a [CF2-CHF] unit to control conformation. nih.gov |

Ligand Efficiency and Physicochemical Property Modulation through Fluorination

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy of a compound on a per-atom basis. Fluorination can impact LE by influencing a molecule's physicochemical properties, such as lipophilicity (logP) and acidity (pKa). nih.govnih.gov

The introduction of a fluorine atom generally increases a molecule's lipophilicity, which can affect its solubility, permeability, and metabolic stability. nih.gov However, the effect of replacing a hydroxyl group with fluorine on logP is more complex. It often leads to a significant increase in lipophilicity due to the removal of the hydrogen-bonding donor capability of the hydroxyl group. nih.govbrighton.ac.uk

Fluorine's strong electron-withdrawing nature can significantly lower the pKa of nearby acidic or basic functional groups. nih.govnih.gov For the this compound scaffold, the fluorine at the 3-position is expected to decrease the pKa of the phenolic hydroxyl group at the 2-position, making it more acidic. This modulation of pKa can alter the ionization state of the molecule at physiological pH, which in turn affects its interactions with biological targets and its pharmacokinetic profile.

| Property | Effect of Fluorination | Impact on Drug Discovery |

| Lipophilicity (logP) | Generally increases lipophilicity. Replacing a hydroxyl group with fluorine typically leads to a substantial increase in logP. nih.govbrighton.ac.uk | Can improve membrane permeability and metabolic stability, but excessive lipophilicity can lead to poor solubility and non-specific binding. nih.gov |

| Acidity (pKa) | Decreases the pKa of nearby acidic functional groups, making them more acidic. nih.govnih.gov | Alters the ionization state at physiological pH, which can affect receptor binding, solubility, and pharmacokinetic properties. |

| Ligand Efficiency (LE) | Can either increase or decrease LE depending on the balance of improved binding affinity and the added molecular weight. | Aims to maximize binding affinity while minimizing molecular size. |

Computational Approaches in Structure-Function Correlation

Computational chemistry provides powerful tools to investigate the structure-function relationships of molecules like this compound at the atomic level. Methods such as Density Functional Theory (DFT) and molecular docking are invaluable in this regard.

DFT calculations can be used to predict the stable conformations of the fluorinated tetralin ring, elucidate the electronic effects of the fluorine substituent on the aromatic system and the hydroxyl group, and calculate properties such as the electrostatic potential surface and HOMO-LUMO energy gap. nih.gov These calculations can provide insights into the molecule's reactivity and its propensity to engage in various non-covalent interactions. For instance, DFT has been used to understand the conformational preferences in trifluorinated tetralins. nih.gov

Molecular docking simulations can predict the binding mode and affinity of this compound and its analogues within the active site of a target protein. nih.govmdpi.comnih.gov By systematically evaluating different poses and scoring them based on intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, docking can help to rationalize the observed biological activity of a series of compounds and guide the design of new, more potent analogues. frontiersin.org For example, docking studies can reveal why a particular enantiomer exhibits higher activity or how the fluorine atom contributes to binding.

| Computational Method | Application | Information Gained |

| Density Functional Theory (DFT) | Predicting molecular geometry, electronic structure, and properties. nih.gov | Stable conformations, electrostatic potential, bond energies, pKa prediction, and insights into reactivity. |

| Molecular Docking | Predicting the preferred orientation and binding affinity of a ligand to a macromolecular target. nih.govmdpi.comnih.gov | Binding mode, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and a semi-quantitative prediction of binding affinity. |

| Molecular Dynamics (MD) Simulations | Simulating the time-dependent behavior of a molecular system. | Understanding the dynamic stability of the ligand-protein complex and the role of solvent molecules. |

Quantitative Structure-Activity Relationships (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. By identifying key structural features and physicochemical properties that influence a molecule's potency or efficacy, QSAR enables the rational design of new, more active compounds. mdpi.com

3D-QSAR extends this by considering the three-dimensional properties of molecules, such as their shape and electrostatic fields. mdpi.com These models provide a more detailed understanding of the interactions between a ligand and its target receptor, offering valuable insights for optimizing lead compounds. mdpi.comnih.gov

Research Findings and Methodological Application:

While no specific QSAR studies on this compound were identified, the methodology would involve synthesizing a series of analogues with variations at different positions of the tetrahydronaphthalene core. The biological activity of these compounds would then be determined experimentally.

A typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Index Analysis (CoMSIA), would proceed as follows:

Dataset Selection: A series of structurally related compounds with a range of biological activities would be chosen. For the this compound scaffold, this would involve creating derivatives with different substituents.

Molecular Modeling and Alignment: The 3D structure of each molecule is generated and optimized. A crucial step is the alignment of all molecules based on a common substructure, in this case, the tetrahydronaphthalene skeleton. mdpi.com

Calculation of Molecular Fields: For each molecule, steric and electrostatic fields (in CoMFA) are calculated on a 3D grid. CoMSIA includes additional fields for hydrophobicity, hydrogen bond donors, and acceptors. mdpi.com

Statistical Analysis: Partial Least Squares (PLS) regression is used to derive a mathematical equation that correlates the variations in the molecular fields with the changes in biological activity.

Model Validation: The predictive power of the resulting QSAR model is rigorously tested using internal and external validation techniques. mdpi.com

The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions where modifications to the chemical structure would likely lead to an increase or decrease in biological activity.

Illustrative Data for a Hypothetical 3D-QSAR Study:

| Parameter | Description | Typical Value |

| q² (Cross-validated R²) | A measure of the internal predictive ability of the model. | > 0.5 |

| r² (Non-cross-validated R²) | A measure of the correlation between the predicted and observed activities. | > 0.6 |

| Predictive r² (for test set) | A measure of the model's ability to predict the activity of new compounds. | > 0.6 |

These statistical parameters are crucial for assessing the robustness and predictive power of a 3D-QSAR model. mdpi.commdpi.com

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov It is a cost-effective and rapid alternative to high-throughput screening. nih.govnih.gov There are two main approaches to virtual screening: ligand-based and structure-based.

Ligand-Based Virtual Screening (LBVS):

This method is employed when the 3D structure of the target is unknown, but a set of active ligands has been identified. nih.govyoutube.com LBVS relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. nih.gov The known active ligands are used to create a model, such as a pharmacophore, which represents the key chemical features required for binding to the target. youtube.commdpi.com This model is then used to screen a database of compounds to find new molecules that match the pharmacophore. mdpi.comnih.gov

Structure-Based Virtual Screening (SBVS):

When the 3D structure of the target protein is available, SBVS can be utilized. nih.govnih.gov This approach involves docking a library of compounds into the binding site of the target protein and scoring their potential binding affinity. nih.govmdpi.com The top-scoring compounds are then selected for further experimental testing. nih.gov Molecular dynamics simulations can also be employed to study the stability of the ligand-protein complex over time. nih.gov

Research Findings and Application to the Scaffold:

In the context of this compound, if a biological target were identified, a virtual screening campaign could be initiated.

If the target structure is known (SBVS): The this compound could be docked into the active site to predict its binding mode. This information would then guide the search for other compounds in a database that could bind in a similar manner.

If the target structure is unknown (LBVS): If this compound is known to be an active compound, its structure and properties would be used to search for similar molecules in a virtual library.

Illustrative Comparison of Virtual Screening Methodologies:

| Feature | Ligand-Based Virtual Screening | Structure-Based Virtual Screening |

| Requirement | Known active ligands | 3D structure of the target protein |

| Principle | Similarity to active molecules | Complementarity to the target's binding site |

| Primary Method | Pharmacophore modeling, shape similarity | Molecular docking |

| Applicability | Target structure is unknown | Target structure is known |

Emerging Research Directions and Interdisciplinary Applications in 3 Fluoro 5,6,7,8 Tetrahydronaphthalen 2 Ol Chemistry

Development of Sustainable Synthetic Routes for Fluorinated Tetrahydronaphthalenes

The synthesis of fluorinated aromatic compounds, including 3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol, has traditionally relied on methods that can be harsh and environmentally taxing. The drive towards green chemistry is fostering the development of more sustainable synthetic routes.

Modern Fluorination Techniques:

Historically, the Balz-Schiemann reaction and halogen-exchange (Halex) reactions were standard methods for introducing fluorine into aromatic rings. However, these often require high temperatures and can have limited substrate scope. nih.gov More contemporary approaches focus on milder and more selective catalytic methods.

Recent advancements have seen the rise of I(I)/I(III)-catalyzed ring expansions of fluorinated methyleneindanes to produce trifluorinated tetralins, offering a novel pathway to these scaffolds. Additionally, enantioselective electrophilic fluorination of α-aryl-tetralones using chiral N-fluoroammonium salts derived from Cinchona alkaloids has been demonstrated to produce fluorinated tetralones with good yields and enantioselectivities. researchgate.net For instance, the use of cinchonine (B1669041) in combination with Selectfluor® has been shown to effectively promote the α-fluorination of α-aryl-tetralones. ua.es

Green Chemistry Principles in Fluorination:

The principles of green chemistry are increasingly being integrated into fluorination methodologies. This includes the use of less hazardous reagents, development of solvent-free reaction conditions, and the application of catalysis to improve atom economy. nih.gov For example, solid-state mechanochemical methods for aromatic nucleophilic fluorination are being explored to reduce the reliance on toxic, high-boiling point solvents.